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Compound of Interest

Compound Name: 11-Dodecyn-4-one, 1-(acetyloxy)-

Cat. No.: B12534865 Get Quote

An In-Depth Technical Guide to the Mass Spectrometry of 11-Dodecyn-4-one, 1-(acetyloxy)-

This guide provides a detailed theoretical analysis of the mass spectrometric behavior of 11-
Dodecyn-4-one, 1-(acetyloxy)-, tailored for researchers, scientists, and professionals in drug

development. Lacking direct experimental data in the public domain for this specific compound,

this document leverages established principles of mass spectrometry to predict its

fragmentation patterns and outlines comprehensive protocols for its analysis.

Compound Structure and Properties
The structure of 11-Dodecyn-4-one, 1-(acetyloxy)- contains a twelve-carbon backbone with a

terminal alkyne at position 11, a ketone at position 4, and an acetyloxy (acetate) group at

position 1. This combination of functional groups dictates its behavior under mass

spectrometric analysis.

Table 1: Molecular Properties of 11-Dodecyn-4-one, 1-(acetyloxy)-

Property Value

Molecular Formula C₁₄H₂₂O₃

Average Molecular Weight 238.32 g/mol

Monoisotopic Mass 238.1569 Da

Chemical Structure CH₃COO-CH₂CH₂CH₂-C(=O)-(CH₂)₆-C≡CH
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Predicted Fragmentation Pathways
Under electron ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry

(GC-MS), the molecule is expected to ionize to form a molecular ion (M⁺•) which then

undergoes fragmentation. The primary fragmentation patterns for aliphatic ketones and

aldehydes include α-cleavage and McLafferty rearrangement.[1][2][3] For esters, characteristic

losses of the acyloxy group or acetic acid are common.

Key Predicted Fragmentations:

Loss of Acetic Acid: A common fragmentation for acetate esters is the neutral loss of acetic

acid (CH₃COOH, 60 Da), proceeding through a six-membered ring transition state. This

would produce a fragment ion at m/z 178.

α-Cleavage at the Ketone: Fragmentation of the C-C bond adjacent to the carbonyl group is

a primary pathway for ketones.[1][4]

Cleavage A (C₃-C₄ bond): This cleavage would yield a resonance-stabilized acylium ion,

[CH₃COO(CH₂)₃CO]⁺.

Cleavage B (C₄-C₅ bond): This would result in the formation of the [CH₃COO(CH₂)₃]⁺ ion

and a larger acylium ion, [CO(CH₂)₆C≡CH]⁺. The most abundant fragment is often the

most stable carbocation.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a specific

rearrangement to eliminate a neutral alkene.[1][2][3] In this molecule, the ketone at C-4 has

γ-hydrogens at C-7. This rearrangement would lead to the elimination of oct-1-yne (C₈H₁₂)

and the formation of a radical cation.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum
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m/z (Nominal) Proposed Formula
Proposed Fragmentation
Pathway

238 [C₁₄H₂₂O₃]⁺• Molecular Ion (M⁺•)

178 [C₁₂H₁₈O]⁺•
[M - CH₃COOH]⁺• (Loss of

acetic acid)

137 [C₈H₉O]⁺
α-Cleavage at C₄-C₅:

[CO(CH₂)₆C≡CH]⁺

115 [C₅H₇O₃]⁺

α-Cleavage at C₃-C₄:

[CH₃COO(CH₂)₂CO]⁺

(Incorrect, should be

C5H7O3+)

101 [C₅H₉O₂]⁺
α-Cleavage at C₄-C₅:

[CH₃COO(CH₂)₃]⁺

58 [C₃H₆O]⁺•
McLafferty Rearrangement

Fragment

43 [C₂H₃O]⁺
Acylium ion [CH₃CO]⁺, a very

common fragment for acetates

Visualization of Predicted Fragmentation
The following diagrams illustrate the primary predicted fragmentation pathways for 11-
Dodecyn-4-one, 1-(acetyloxy)-.

Figure 1: Predicted α-Cleavage Pathways

Molecular Ion

Fragment Ions

[CH₃COO(CH₂)₃CO(CH₂)₆C≡CH]⁺•
m/z = 238

[CH₃COO(CH₂)₃]⁺
m/z = 101

 Cleavage at C₄-C₅ 

[CO(CH₂)₆C≡CH]⁺
m/z = 137

 Cleavage at C₄-C₅ 

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12534865?utm_src=pdf-body
https://www.benchchem.com/product/b12534865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12534865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Predicted α-cleavage at the C4-C5 bond of the molecular ion.

Figure 2: Predicted McLafferty Rearrangement
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Caption: Predicted McLafferty rearrangement involving a γ-hydrogen transfer.

Figure 3: Loss of Acetic Acid
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Caption: Predicted neutral loss of acetic acid from the molecular ion.

Experimental Protocols
As this compound is likely volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a

suitable analytical technique.[5][6] Alternatively, Liquid Chromatography-Mass Spectrometry

(LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) can also be used.[7]

[8]

Table 3: Recommended GC-MS Protocol

Parameter Recommended Setting

Sample Preparation

Dissolve the sample in a volatile organic solvent

(e.g., hexane, dichloromethane) to a

concentration of 1-10 µg/mL.[9]

Gas Chromatograph

   Column
Capillary column (e.g., DB-5, 30 m x 0.25 mm

ID, 0.25 µm film thickness).[9]

   Carrier Gas Helium at a constant flow rate of 1-2 mL/min.[9]

   Inlet Temperature 250 °C

   Oven Program
Start at 50 °C, hold for 2 min, ramp to 280 °C at

10 °C/min, hold for 5 min.

Mass Spectrometer

   Ionization Mode Electron Ionization (EI) at 70 eV.

   Ion Source Temp. 230 °C

   Mass Analyzer Quadrupole or Time-of-Flight (TOF)

   Scan Range m/z 40 - 400

   Interface Temp. 280 °C

Table 4: Recommended LC-MS Protocol
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Parameter Recommended Setting

Sample Preparation
Dissolve the sample in a mixture of acetonitrile

and water to a concentration of 1-10 µg/mL.

Liquid Chromatograph

   Column
C18 reverse-phase column (e.g., 100 mm x 2.1

mm ID, 1.8 µm particle size).

   Mobile Phase A 0.1% Formic Acid in Water

   Mobile Phase B 0.1% Formic Acid in Acetonitrile

   Gradient
Start at 5% B, ramp to 95% B over 15 min, hold

for 5 min, return to initial conditions.

   Flow Rate 0.3 mL/min

   Column Temp. 40 °C

Mass Spectrometer

   Ionization Mode
Electrospray Ionization (ESI), Positive Mode.[7]

[8]

   Quasi-molecular Ions Expect [M+H]⁺, [M+Na]⁺, [M+K]⁺.[7]

   Capillary Voltage 3.5 kV

   Drying Gas Temp. 325 °C

   Drying Gas Flow 8 L/min

   Nebulizer Pressure 35 psi

   Fragmentation

For MS/MS, use Collision-Induced Dissociation

(CID) with varying collision energies (e.g., 10-40

eV) to obtain structural information.[10]

Conclusion for Researchers
This technical guide provides a foundational framework for the mass spectrometric analysis of

11-Dodecyn-4-one, 1-(acetyloxy)-. The predicted fragmentation patterns, derived from the
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compound's constituent functional groups, offer a robust starting point for spectral

interpretation. The detailed GC-MS and LC-MS protocols provide practical methodologies for

acquiring high-quality data. Researchers and drug development professionals can use this

information to design experiments, identify this compound in complex mixtures, and elucidate

its structure with confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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